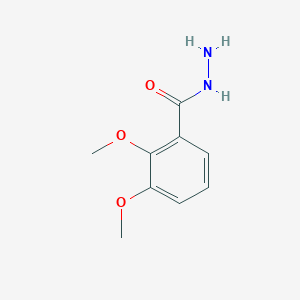

2,3-Dimethoxybenzohydrazide

Description

Properties

IUPAC Name |

2,3-dimethoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-13-7-5-3-4-6(8(7)14-2)9(12)11-10/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLLOWWVYZWIGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395643 | |

| Record name | 2,3-dimethoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321195-74-8 | |

| Record name | 2,3-dimethoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2,3-Dimethoxybenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzohydrazide Scaffold

Benzohydrazides are a class of organic compounds characterized by a hydrazide functional group attached to a benzene ring. This structural motif is of significant interest in medicinal chemistry and materials science due to its versatile reactivity and diverse biological activities.[1] The hydrazide moiety can act as a key pharmacophore, enabling the synthesis of a wide array of derivatives, most notably hydrazones, through condensation with aldehydes and ketones. These derivatives have demonstrated a broad spectrum of biological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[2] The ability of the benzohydrazide core to form stable complexes with metal ions also contributes to its biological activity and applications in coordination chemistry.[3] This guide provides a detailed exploration of the chemical properties of a specific member of this class, 2,3-Dimethoxybenzohydrazide, offering insights into its synthesis, characterization, and reactivity.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not extensively available in public literature, its properties can be reliably predicted based on the well-characterized nature of its precursors and analogous compounds.

| Property | Predicted Value / Information | Source / Basis |

| Molecular Formula | C₉H₁₂N₂O₃ | [4] |

| Molecular Weight | 196.20 g/mol | [5] |

| CAS Number | 321195-74-8 | [4][5][6][7][8] |

| Melting Point | Estimated to be in the range of 100-150 °C. | Based on the melting point of benzoylhydrazine (115 °C) and the influence of methoxy substituents.[9] |

| Solubility | Predicted to be soluble in polar organic solvents like ethanol, methanol, and DMSO. Limited solubility in water and nonpolar solvents. | Based on the solubility of benzoylhydrazine and general characteristics of similar organic compounds.[9][10] |

| Appearance | Expected to be a crystalline solid. | General property of benzohydrazide compounds.[9] |

Synthesis of this compound

The most common and efficient method for the synthesis of benzohydrazides is the reaction of the corresponding methyl ester with hydrazine hydrate. This nucleophilic acyl substitution reaction is typically carried out in a protic solvent like ethanol or methanol and driven to completion by heating under reflux.

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 321195-74-8 | MFCD03422933 | this compound [aaronchem.com]

- 5. 321195-74-8|this compound|BLD Pharm [bldpharm.com]

- 6. 321195-74-8 | this compound - Capot Chemical [capotchem.com]

- 7. 2abiotech.net [2abiotech.net]

- 8. This compound | 321195-74-8 [chemicalbook.com]

- 9. Benzoylhydrazine | C7H8N2O | CID 11955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,3-Dimethoxybenzohydrazide: Synthesis, Characterization, and Therapeutic Potential

Introduction

In the landscape of medicinal chemistry, the hydrazide and its corresponding hydrazone derivatives represent a privileged scaffold, consistently demonstrating a broad spectrum of biological activities. These compounds, characterized by the presence of a reactive acylhydrazide moiety (-CONHNH₂) and the azometine group (-CO-NH-N=CH-), respectively, have been the subject of intensive research leading to the development of numerous therapeutic agents.[1][2] This guide provides a comprehensive technical overview of a specific, yet underexplored, member of this family: 2,3-Dimethoxybenzohydrazide (CAS No. 321195-74-8).

While direct literature on this particular isomer is sparse, this document, grounded in established chemical principles and extensive data on analogous compounds, serves as a robust resource for researchers, scientists, and drug development professionals. We will delineate a logical and field-tested pathway from synthesis and characterization to the exploration of its potential as a precursor for novel therapeutics, particularly in the realms of antimicrobial and anticonvulsant drug discovery.

Core Compound Profile

| Property | Value | Source |

| Compound Name | This compound | - |

| CAS Number | 321195-74-8 | - |

| Molecular Formula | C₉H₁₂N₂O₃ | [3] |

| Molecular Weight | 196.20 g/mol | [3] |

| Chemical Structure | See Figure 1 | - |

Part 1: Synthesis and Purification

The most direct and widely adopted method for the synthesis of aromatic hydrazides is the hydrazinolysis of the corresponding ester.[4][5][6][7] This approach is favored due to the commercial availability of the starting materials—in this case, 2,3-dimethoxybenzoic acid or its methyl ester—and the typically high yields and purity of the final product.

The reaction proceeds via a nucleophilic acyl substitution, where the highly nucleophilic hydrazine displaces the alkoxy group of the ester. The causality for choosing an ester (e.g., methyl 2,3-dimethoxybenzoate) over the carboxylic acid itself is rooted in reaction kinetics; the ester carbonyl is more electrophilic than the carboxylate anion that would form in the basic conditions often used with hydrazine, leading to a more efficient reaction. Refluxing in an alcoholic solvent like ethanol or methanol is standard, as it provides the necessary thermal energy to overcome the activation barrier and ensures miscibility of the reactants.[8][9][10]

Experimental Protocol: Synthesis of this compound

Step 1: Esterification of 2,3-Dimethoxybenzoic Acid (if starting from acid)

-

To a solution of 2,3-dimethoxybenzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2,3-dimethoxybenzoate, which can be used in the next step without further purification.

Step 2: Hydrazinolysis of Methyl 2,3-Dimethoxybenzoate

-

In a round-bottomed flask equipped with a reflux condenser, dissolve methyl 2,3-dimethoxybenzoate (1.0 eq) in ethanol (10 volumes).

-

Add hydrazine hydrate (2.0-3.0 eq) to the solution. The use of a slight excess of hydrazine hydrate ensures the complete conversion of the ester.

-

Reflux the reaction mixture for 3-5 hours. The progress can be monitored by TLC until the starting ester spot disappears.[11]

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

-

Collect the resulting white precipitate by vacuum filtration.

-

Wash the solid thoroughly with cold distilled water to remove excess hydrazine hydrate and other water-soluble impurities.

-

Dry the product under vacuum. For higher purity, the crude this compound can be recrystallized from ethanol.[5][11]

Caption: Synthetic pathway for this compound.

Part 2: Spectroscopic Characterization

Structural elucidation and purity assessment are critical checkpoints in synthesis. Based on the known spectral data of analogous benzohydrazides, a detailed characterization profile for this compound can be confidently predicted.[1][7][12][13]

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | * δ ~9.5-10.0 ppm (s, 1H): -CONH - proton.[11] * δ ~7.0-7.5 ppm (m, 3H): Aromatic protons. * δ ~4.5 ppm (s, 2H, br): -NH₂ protons.[7] * δ ~3.9 ppm (s, 6H): Two -OCH₃ protons. |

| ¹³C NMR | * δ ~165-170 ppm: Carbonyl carbon (C =O).[7] * δ ~145-155 ppm: Aromatic carbons attached to methoxy groups (C -OCH₃). * δ ~115-130 ppm: Other aromatic carbons. * δ ~56-61 ppm: Methoxy carbons (-OC H₃). |

| FT-IR (KBr, cm⁻¹) | * ~3300 & ~3200: N-H stretching (asymmetric and symmetric) of the -NH₂ group.[11][12] * ~3050-3100: Aromatic C-H stretching. * ~2850-2950: Aliphatic C-H stretching of methoxy groups. * ~1640-1660: C=O stretching (Amide I band), a strong absorption is a key indicator.[11][12] * ~1520-1550: N-H bending (Amide II band). * ~1250 & ~1050: C-O stretching of the aryl ether. |

| Mass Spec (EI) | * m/z 196: Molecular ion peak [M]⁺. * m/z 165: Fragment corresponding to the loss of -NHNH₂ ([M-31]⁺). * m/z 137: Fragment corresponding to the 2,3-dimethoxybenzoyl cation ([M-NH₂NH₂]⁺). |

Part 3: Derivatization and Therapeutic Exploration

The true value of this compound in drug discovery lies in its role as a versatile intermediate for the synthesis of hydrazones. The condensation reaction between the terminal -NH₂ group of the hydrazide and the carbonyl group of an aldehyde or ketone is a robust and high-yielding transformation, providing a straightforward method to generate large libraries of derivatives for biological screening.[4][10]

This derivatization is scientifically logical as it introduces a key pharmacophore, the N-acylhydrazone moiety (-CO-NH-N=CH-), which is known to be crucial for a wide array of biological activities.[2] The R group from the aldehyde can be systematically varied to modulate physicochemical properties like lipophilicity, electronic effects, and steric bulk, allowing for extensive Structure-Activity Relationship (SAR) studies.

General Protocol: Synthesis of N'-Benzylidene-2,3-dimethoxybenzohydrazides

-

Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol (15 volumes).[4][10]

-

Add an equimolar amount (1.0 eq) of the desired substituted aromatic aldehyde.

-

Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture. The acid catalyzes the nucleophilic attack by protonating the aldehyde's carbonyl oxygen, making it more electrophilic.[14][15]

-

Reflux the reaction mixture for 2-4 hours. The formation of the hydrazone is often visually indicated by the formation of a precipitate.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature. The solid product is collected by filtration, washed with cold ethanol, and dried. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.[11]

Caption: General scheme for hydrazone derivative synthesis.

Potential Therapeutic Applications

-

Anticonvulsant Activity: The hydrazide-hydrazone scaffold (-CO-NH-N=CH-) is a well-established pharmacophore for anticonvulsant activity. Numerous studies have demonstrated that derivatives of this class are effective in preclinical seizure models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The mechanism is often attributed to their ability to interact with voltage-gated sodium channels or modulate GABAergic neurotransmission. The dimethoxy substitution on the benzene ring can influence the lipophilicity and binding characteristics of the molecule, potentially leading to potent and novel anticonvulsant agents.

-

Antimicrobial and Antifungal Activity: Benzohydrazide derivatives have shown significant promise as antimicrobial agents. The azomethine linkage is crucial for this activity. By synthesizing a library of hydrazones from this compound with various aldehydes (e.g., those containing nitro, halogen, or heterocyclic moieties), novel compounds with potent activity against a range of bacterial and fungal strains, including resistant pathogens, could be identified.

Part 4: Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the handling precautions can be inferred from related aromatic hydrazides and the precursor, hydrazine.

-

Personal Protective Equipment (PPE): Always wear ANSI Z87.1-compliant safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene) when handling the compound.[16][17][18][19]

-

Engineering Controls: Handle the compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[17]

-

Handling: Avoid contact with skin and eyes. Do not ingest or inhale. Practice good housekeeping and wash hands thoroughly after handling.[18][20]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[16][17]

-

Spills: In case of a spill, evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[16]

The precursor, hydrazine hydrate, is highly corrosive, flammable, and toxic. Extreme caution must be exercised during its use, and all work should be conducted within a fume hood.[16][17]

Conclusion and Future Outlook

This compound is a readily synthesizable compound that serves as a valuable building block for the creation of diverse chemical libraries. While this specific isomer remains under-investigated, the robust and well-documented biological activities of the broader hydrazone class provide a strong rationale for its exploration in drug discovery programs. The synthetic protocols outlined in this guide are self-validating and based on decades of established organic chemistry. By leveraging the principles of medicinal chemistry and systematic derivatization, researchers can unlock the therapeutic potential of this scaffold. Future work should focus on the synthesis and screening of a diverse library of this compound-derived hydrazones to identify lead compounds for anticonvulsant, antimicrobial, and other therapeutic applications.

References

-

Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. AIP Conference Proceedings.

-

Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. Molecules.

-

Troubleshooting guide for the synthesis of benzohydrazide derivatives. Benchchem.

-

Structural investigation of aromatic hydrazones and their complexes by ESI MS/MS. Journal of Chromatography & Separation Techniques.

-

Synthesis routes of Benzohydrazide. Benchchem.

-

Comprehensive ESI-MS and MS/MS analysis of aromatic hydrazones derived from nicotinic acid hydrazide. ResearchGate.

-

Structural investigation of aromatic hydrazones and their complexes by ESI MS/MS. Conferenceseries Ltd.

-

Synthetic route for the preparation of benzohydrazide (1) and benzohydrazones (2-18). ResearchGate.

-

A neat and well dried 100 ml, three-necked round-bottomed flask was fitted with a Teflon-coated thermocouple and containing magnetic beat inside the flask. RSC Advances.

-

Application Note: 1H and 13C NMR Spectral Assignment for 3-Methoxybenzaldehyde Hydrazones. Benchchem.

-

Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules.

-

Synthesis, FTIR, FT-Raman, UV-visible, ab initio and DFT studies on benzohydrazide. ResearchGate.

-

RAPID SOLVENT-FREE MICROWAVE ASSISTED SYNTHESIS OF SOME N'-BENZYLIDENE SALICYLIC ACID HYDRAZIDES. Indonesian Journal of Chemistry.

-

Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation. Bioorganic & Medicinal Chemistry Letters.

-

Benzoyl hydrazine(613-94-5)IR1. ChemicalBook.

-

Benzoylhydrazine. PubChem.

-

Note Development and assessment of green synthesis of hydrazides. Krishikosh.

-

This compound | 321195-74-8. ChemicalBook.

-

The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. PubMed.

-

Benzoic acid, hydrazide. NIST WebBook.

-

Chemical Handling Safety. Grainger.

-

1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. ResearchGate.

-

Hydrazine - Risk Management and Safety. University of Notre Dame.

-

Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal.

-

Methyl (E)-3,5-dimethoxy-2-{[2-(4-methoxybenzoyl)hydrazin-1-ylidene]methyl}benzoate. Acta Crystallographica Section E.

-

Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones. International Journal of Pharmaceutical Sciences and Research.

-

Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4- Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene). Rasayan Journal of Chemistry.

-

The synthesis route of the title compound. ResearchGate.

-

Benzoic acid, 2,5-dimethoxy-, hydrazide. ChemBK.

-

Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules.

-

Hydrazine and Other Corrosive and Flammable PHS. UNC Charlotte.

-

1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. ResearchGate.

-

RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Santa Cruz.

-

Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies.

-

Chemical Safety Guide, 5th Ed. National Institutes of Health.

-

5 Combination of 1H and 13C NMR Spectroscopy. Thieme.

-

2,3-Dimethoxybenzoic acid. NIST WebBook.

-

2,3-Dimethoxybenzoic acid. PubChem.

-

New synthesis process for 2,3,4-trimethoxybenzoic acid. ResearchGate.

-

A kind of preparation process of methyl hydrazine. Google Patents.

-

Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. ResearchGate.

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical st ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05939H [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones – Oriental Journal of Chemistry [orientjchem.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Methyl (E)-3,5-dimethoxy-2-{[2-(4-methoxybenzoyl)hydrazin-1-ylidene]methyl}benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 17. safety.charlotte.edu [safety.charlotte.edu]

- 18. artsci.usu.edu [artsci.usu.edu]

- 19. ors.od.nih.gov [ors.od.nih.gov]

- 20. cdn.prod.website-files.com [cdn.prod.website-files.com]

An In-depth Technical Guide to the Molecular Structure and Synthesis of 2,3-Dimethoxybenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2,3-Dimethoxybenzohydrazide, a molecule of interest in medicinal chemistry and materials science. This document delves into the intricacies of its molecular architecture, details a robust synthetic pathway, and explores its potential applications, particularly in the realm of drug discovery. By synthesizing crystallographic data of analogous structures, spectroscopic analyses, and established synthetic methodologies, this guide serves as an authoritative resource for researchers engaged in the design and development of novel benzohydrazide-based compounds.

Introduction: The Significance of the Benzohydrazide Scaffold

The benzohydrazide moiety is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. Derivatives of benzohydrazide have been reported to exhibit antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The core structure, characterized by a benzene ring connected to a hydrazide group (-CONHNH₂), provides a rigid framework that can be readily functionalized to modulate biological activity and physicochemical properties. The presence of the hydrazide functional group allows for the formation of hydrazones through condensation with aldehydes and ketones, further expanding the chemical space and biological potential of this class of compounds.

The introduction of methoxy substituents onto the benzene ring, as in the case of this compound, can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby impacting its biological activity. This guide focuses specifically on the 2,3-dimethoxy substitution pattern, providing a detailed exploration of its structural and synthetic aspects.

Molecular Structure and Conformational Analysis

The definitive crystal structure of this compound has not been reported in the publicly available literature. However, a comprehensive understanding of its likely three-dimensional conformation can be extrapolated from the crystallographic data of closely related derivatives.

Analysis of the crystal structures of N'-(2,3-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide[1] and N'-(2,3-Dimethoxybenzylidene)-2-hydroxy-3-methylbenzohydrazide[2] reveals key structural features of the 2,3-dimethoxyphenyl moiety. In these derivatives, the molecule typically adopts an E configuration about the C=N bond of the resulting hydrazone. The dihedral angle between the two benzene rings in these structures is relatively small, suggesting a tendency towards planarity.

Based on these observations and general principles of organic chemistry, the this compound molecule is expected to possess a largely planar benzohydrazide backbone. The two methoxy groups at the 2- and 3-positions of the benzene ring will influence the molecule's conformation and electronic distribution. One of the methoxy groups is likely to be roughly coplanar with the aromatic ring to maximize resonance stabilization, while the other may be oriented out of the plane due to steric hindrance.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];

} .

Caption: 2D structure of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the hydrazinolysis of a corresponding ester, most commonly the methyl or ethyl ester of 2,3-dimethoxybenzoic acid. This method is a well-established and efficient route for the preparation of a wide range of benzohydrazides.

Synthetic Workflow

The overall synthetic strategy involves two main steps:

-

Esterification: Conversion of 2,3-dimethoxybenzoic acid to its corresponding methyl ester, methyl 2,3-dimethoxybenzoate.

-

Hydrazinolysis: Reaction of the methyl ester with hydrazine hydrate to yield the final product, this compound.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2,3-Dimethoxybenzoate

This protocol is adapted from standard esterification procedures.

-

Reaction Setup: To a solution of 2,3-dimethoxybenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion of the reaction, the methanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude methyl 2,3-dimethoxybenzoate. The product can be further purified by column chromatography if necessary.

Step 2: Synthesis of this compound

This protocol is based on the general procedure for the synthesis of benzohydrazides.[3]

-

Reaction Setup: A mixture of methyl 2,3-dimethoxybenzoate (1.0 eq) and hydrazine hydrate (1.2-1.5 eq) is prepared. Ethanol can be used as a co-solvent to improve solubility.

-

Reaction Conditions: The reaction mixture is heated to reflux for 2-4 hours. The formation of a white precipitate often indicates the progress of the reaction.

-

Work-up and Purification: The reaction mixture is cooled to room temperature, and the resulting white precipitate of this compound is collected by filtration. The solid is then washed thoroughly with cold water or ethanol to remove any unreacted starting materials and byproducts. The final product can be recrystallized from a suitable solvent, such as ethanol, to obtain a high-purity crystalline solid.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of physical and spectroscopic methods.

| Property | Value | Source |

| CAS Number | 321195-74-8 | [1][2][4][5][6] |

| Molecular Formula | C₉H₁₂N₂O₃ | [1][4] |

| Molecular Weight | 196.20 g/mol | [2][4] |

| Appearance | White to off-white crystalline powder | Inferred from related compounds |

| Melting Point | Not definitively reported, but expected to be in the range of other benzohydrazides (e.g., benzoylhydrazine: 115 °C[7], 2,4-dihydroxybenzoic acid hydrazide: 247-250 °C[7]) | |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. | Inferred from related compounds |

Spectroscopic Data (Predicted/Inferred):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy protons, and the hydrazide protons. The aromatic protons will appear as a multiplet in the aromatic region (δ 6.8-7.8 ppm). The two methoxy groups will each give a singlet at around δ 3.8-4.0 ppm. The -NH and -NH₂ protons of the hydrazide group will appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show signals for the nine carbon atoms. The carbonyl carbon will be the most downfield signal (around δ 165-170 ppm). The aromatic carbons will resonate in the region of δ 110-160 ppm, with the carbons attached to the methoxy groups appearing at a higher field. The two methoxy carbons will give signals around δ 55-60 ppm.

-

FT-IR (KBr, cm⁻¹): The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the hydrazide group (around 3200-3400 cm⁻¹), the C=O stretching of the amide (around 1640-1680 cm⁻¹), the C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and the C-O stretching of the methoxy groups (around 1000-1300 cm⁻¹).

-

Mass Spectrometry (EI): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 196, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the hydrazide group and parts of the methoxy substituents.

Potential Applications in Drug Discovery

While specific biological studies on this compound are limited, the broader class of benzohydrazide and dimethoxy-substituted aromatic compounds has shown significant promise in various therapeutic areas.

-

Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of benzohydrazone derivatives against various cancer cell lines.[1][3][8][9][10] The mechanism of action is often attributed to the inhibition of key enzymes involved in cell proliferation and survival. The 2,3-dimethoxy substitution pattern could potentially enhance the anticancer activity of the benzohydrazide scaffold.

-

Antimicrobial Activity: Benzohydrazide derivatives have been extensively investigated for their antibacterial and antifungal properties.[11][12][13] They are known to interfere with microbial metabolic pathways. The presence of methoxy groups can modulate the lipophilicity of the molecule, potentially improving its penetration through microbial cell membranes.

-

Enzyme Inhibition: The hydrazide moiety can act as a chelating agent for metal ions, which are often present in the active sites of enzymes. This makes benzohydrazides potential inhibitors for a variety of metalloenzymes.

Conclusion

This compound is a synthetically accessible molecule with a chemical structure that suggests a high potential for biological activity. This technical guide has provided a comprehensive overview of its molecular structure, a detailed synthetic protocol, and an exploration of its potential applications based on the activities of related compounds. The information presented herein serves as a valuable resource for researchers in medicinal chemistry and drug discovery, providing the foundational knowledge necessary for the further investigation and development of novel this compound derivatives as potential therapeutic agents. Further research is warranted to fully elucidate the biological activity profile and therapeutic potential of this promising compound.

References

-

Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. PMC - NIH. Available from: [Link]

-

N′-(2,3-Dimethoxybenzylidene)-2-hydroxy-3-methylbenzohydrazide. National Institutes of Health. Available from: [Link]

-

321195-74-8 | this compound. Capot Chemical. Available from: [Link]

-

This compound. 2A Biotech. Available from: [Link]

-

Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. Available from: [Link]

-

Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. Available from: [Link]

-

Esters and Amides of 2,3-dimethoxy-8,9-methylenedioxy-benzo[i]phenanthridine-12-carboxylic Acid: Potent Cytotoxic and Topoisomerase I-targeting Agents. PubMed. Available from: [Link]

-

A comprehensive analysis of benzohydrazide based molecules for its potent antitubercular, anticancer, antibacterial, antifungal and antimicrobial properties. VIVA-Tech International Journal for Research and Innovation. Available from: [Link]

-

Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. PMC - NIH. Available from: [Link]

-

Synthesis, Antibacterial, and Molecular Docking Study of Novel 2-Chloro-8-Methoxy-3-Aryl-[1][4] Benzoxazine Derivatives using Vilsmeier Reagent. ResearchGate. Available from: [Link]

-

Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Computational Analysis. MDPI. Available from: [Link]

-

Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

-

3-methoxy aroylhydrazones – free radicals scavenging, anticancer and cytoprotective potency. PMC - NIH. Available from: [Link]

-

Cytotoxic and Antioxidant Activity of a Set of Hetero Bicylic Methylthiadiazole Hydrazones: A Structure-Activity Study. National Institutes of Health. Available from: [Link]

-

Benzoylhydrazine | C7H8N2O | CID 11955. PubChem. Available from: [Link]

Sources

- 1. 321195-74-8 | MFCD03422933 | this compound [aaronchem.com]

- 2. 321195-74-8|this compound|BLD Pharm [bldpharm.com]

- 3. Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones – Oriental Journal of Chemistry [orientjchem.org]

- 4. 321195-74-8 | this compound - Capot Chemical [capotchem.com]

- 5. 2abiotech.net [2abiotech.net]

- 6. This compound | 321195-74-8 [chemicalbook.com]

- 7. 2,4-二羟基苯酰肼 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Methyl (E)-3,5-dimethoxy-2-{[2-(4-methoxybenzoyl)hydrazin-1-ylidene]methyl}benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzoic acid, 4-hydroxy-3,5-dimethoxy-, hydrazide [webbook.nist.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. viva-technology.org [viva-technology.org]

A Comprehensive Guide to the Synthesis of 2,3-Dimethoxybenzohydrazide from 2,3-Dimethoxybenzoic Acid

Executive Summary

This technical guide provides a detailed, in-depth exploration of a reliable and efficient two-step synthetic pathway to produce 2,3-dimethoxybenzohydrazide, a valuable building block in medicinal chemistry and drug discovery. Starting from the commercially available 2,3-dimethoxybenzoic acid, the synthesis proceeds through an esterification to yield the methyl 2,3-dimethoxybenzoate intermediate, followed by hydrazinolysis to obtain the final product. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction mechanisms, detailed step-by-step protocols, characterization data, and critical safety considerations. By explaining the causality behind experimental choices and incorporating field-proven insights, this guide serves as a practical and authoritative resource for the laboratory synthesis of this important hydrazide derivative.

Introduction: The Significance of Benzohydrazide Scaffolds

Benzohydrazide derivatives represent a privileged scaffold in modern medicinal chemistry, exhibiting a wide spectrum of biological activities. The inherent structural features of the hydrazide moiety (-CONHNH₂) allow it to act as a versatile pharmacophore, capable of forming multiple hydrogen bonds and participating in various biological interactions. Compounds incorporating this functional group have demonstrated antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antitubercular properties.[1][2] The active pharmacophore, -CONH-N=CH-, formed upon condensation with aldehydes, is a key feature in many chemotherapeutic agents.[1] The 2,3-dimethoxy substitution pattern on the benzene ring further modulates the electronic and steric properties of the molecule, offering a unique vector for designing novel therapeutic agents. This guide details a robust synthetic route to this compound, providing a foundational protocol for its synthesis and subsequent derivatization.

Overall Synthetic Strategy

The conversion of 2,3-dimethoxybenzoic acid to this compound is most effectively achieved via a two-step process. This strategy is predicated on the initial conversion of the relatively unreactive carboxylic acid into a more reactive ester intermediate, which is then susceptible to nucleophilic attack by hydrazine.

-

Step 1: Esterification. The carboxylic acid is converted to its corresponding methyl ester, methyl 2,3-dimethoxybenzoate. This is typically accomplished via Fischer-Speier esterification using an excess of methanol in the presence of a strong acid catalyst.

-

Step 2: Hydrazinolysis. The purified methyl ester undergoes nucleophilic acyl substitution with hydrazine hydrate to yield the desired this compound.[3][4]

This approach is widely adopted due to its efficiency, use of readily available reagents, and straightforward purification procedures.

Caption: High-level overview of the two-step synthesis of this compound.

Part 1: Esterification of 2,3-Dimethoxybenzoic Acid

The initial step involves the activation of the carboxylic acid group to facilitate nucleophilic attack. While direct conversion to the hydrazide is challenging, converting it to an ester provides a stable, easily purified intermediate.

Mechanistic Insights: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed nucleophilic acyl substitution reaction.[5][6] The mechanism proceeds as follows:

-

Protonation of the Carbonyl: The strong acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the benzoic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A molecule of methanol, acting as the nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.[7]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated by a weak base (e.g., another molecule of methanol or water) to regenerate the acid catalyst and yield the final methyl ester product.

The reaction is an equilibrium process.[8][9] To drive the reaction towards the product side, Le Châtelier's principle is applied by using a large excess of one of the reactants, typically the alcohol (methanol), which also conveniently serves as the solvent.[6]

Alternative Method: Thionyl Chloride

For substrates that are sensitive to strong acids or for a more rapid and irreversible reaction, an alternative method involves the use of thionyl chloride (SOCl₂).[10][11] In this approach, the carboxylic acid is first converted to a highly reactive acyl chloride intermediate.[5] This intermediate then readily reacts with methanol to form the ester. This method avoids the equilibrium limitations of Fischer esterification but requires stringent anhydrous conditions and careful handling of the corrosive and water-reactive thionyl chloride.[12][13]

Detailed Experimental Protocol: Fischer Esterification

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dimethoxybenzoic acid (e.g., 10.0 g, 1 equivalent).

-

Reagent Addition: Add anhydrous methanol (100 mL, large excess). While stirring, carefully add concentrated sulfuric acid (1.5 mL) dropwise. The addition is exothermic and should be done cautiously.

-

Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]

-

Work-up: After cooling the reaction mixture to room temperature, reduce the volume of methanol by approximately 70% using a rotary evaporator.

-

Extraction: Pour the concentrated residue into 150 mL of ice-cold water. Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a brine solution (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude methyl 2,3-dimethoxybenzoate, which typically solidifies upon standing or can be used directly in the next step.

Part 2: Hydrazinolysis of Methyl 2,3-Dimethoxybenzoate

This second and final step involves the conversion of the ester intermediate into the target benzohydrazide.

Mechanistic Insights: Nucleophilic Acyl Substitution

Hydrazinolysis is a nucleophilic acyl substitution reaction where hydrazine (NH₂NH₂) acts as the nucleophile.[4] The nitrogen atom of hydrazine is a potent nucleophile and readily attacks the electrophilic carbonyl carbon of the ester. The reaction proceeds via a tetrahedral intermediate, which then collapses to eliminate the alkoxy group (methoxide), forming the stable hydrazide product. The use of hydrazine hydrate (a solution of hydrazine in water) is common and effective. Methyl or ethyl esters are preferred for this reaction for best results.[4]

Caption: Step-by-step experimental workflow for the hydrazinolysis and purification stages.

Detailed Experimental Protocol: Hydrazinolysis

-

Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve the crude or purified methyl 2,3-dimethoxybenzoate (e.g., 9.0 g, 1 equivalent) in ethanol (100 mL).[3]

-

Reagent Addition: To the stirred solution, add hydrazine hydrate (99%, ~2.5 equivalents) dropwise.

-

Reaction: Heat the reaction mixture to reflux (approximately 75-80°C) and maintain for 6-8 hours.[3] The formation of a precipitate may indicate product formation. Monitor the reaction by TLC to confirm the disappearance of the starting ester.[3]

-

Product Isolation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will typically precipitate out as a white solid.[14] Further cooling in an ice bath can maximize precipitation.[14]

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove excess hydrazine hydrate and other water-soluble impurities.[14]

-

Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.[14]

Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical and Spectroscopic Data

| Property | Value / Description |

| Molecular Formula | C₉H₁₂N₂O₃ |

| Molecular Weight | 196.21 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected to be a sharp, defined range after recrystallization. |

| FT-IR (KBr, cm⁻¹) | ~3300-3200 (N-H stretching), ~1640 (C=O stretching, Amide I), ~1580 (N-H bending, Amide II), ~1260 (C-O stretching)[1][3] |

| ¹H NMR (DMSO-d₆, δ ppm) | Singlet ~9.4 ppm (1H, -CONH-), Broad singlet ~4.4 ppm (2H, -NH₂), Multiplets ~6.9-7.2 ppm (3H, Ar-H), Singlets ~3.8 ppm (6H, 2 x -OCH₃) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~165 (C=O), ~145-150 (Ar-C-O), ~115-125 (Ar-C), ~55-60 (-OCH₃) |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Safety and Handling Precautions

Strict adherence to safety protocols is mandatory when handling the reagents used in this synthesis.

| Reagent | Hazards | Handling Precautions |

| Concentrated H₂SO₄ | Corrosive, causes severe burns. | Always wear gloves, safety glasses, and a lab coat. Add acid to other solutions slowly and cautiously. |

| Thionyl Chloride (SOCl₂) | Highly corrosive, toxic if inhaled, reacts violently with water to release toxic gas (HCl, SO₂).[13][15] | Must be handled in a chemical fume hood. Wear appropriate PPE, including acid-resistant gloves. Avoid any contact with water or moisture.[16][17] |

| Hydrazine Hydrate | Toxic, corrosive, suspected carcinogen, can be absorbed through the skin.[4] | Handle in a well-ventilated fume hood. Wear gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and skin contact. |

Always have appropriate spill kits and emergency equipment (safety shower, eye wash station) readily accessible.[17]

Troubleshooting and Optimization

| Problem | Potential Cause | Suggested Solution |

| Low Esterification Yield | Incomplete reaction due to equilibrium. Water present in reagents. | Increase reflux time. Use a greater excess of anhydrous methanol. Ensure all glassware and reagents are dry. |

| Low Hydrazide Yield | Incomplete reaction. Product loss during work-up. | Ensure sufficient reflux time and monitor by TLC. Avoid excessive washing. Optimize cooling time for maximum precipitation. |

| Product is Oily/Gummy | Impurities present, incomplete removal of solvent or excess hydrazine. | Ensure thorough washing of the crude product with cold water.[14] If recrystallization fails, consider purification by column chromatography.[14] |

| Unexpected NMR/IR Peaks | Presence of starting materials or side products. | Check for the disappearance of the ester C-O stretch in IR or the ester -OCH₃ signal in ¹H NMR. The presence of a broad O-H stretch from unreacted carboxylic acid is also an indicator of incomplete esterification.[14] |

Conclusion

The synthesis of this compound from 2,3-dimethoxybenzoic acid via a two-step esterification and hydrazinolysis sequence is a robust and reproducible method. This guide provides the necessary mechanistic understanding and detailed protocols to empower researchers to confidently synthesize this valuable chemical intermediate. The careful application of these procedures, coupled with stringent safety practices, will ensure a high yield of pure product, ready for use in further synthetic applications and drug discovery programs.

References

-

Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC - PubMed Central. Available from: [Link]

-

Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research. Available from: [Link]

- Method of synthesizing hydrazine compounds carboxylic acids. Google Patents.

-

HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...). ResearchGate. Available from: [Link]

-

Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. Available from: [Link]

-

Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. Available from: [Link]

- Preparation method of hydrazide compound. Google Patents.

-

Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. ResearchGate. Available from: [Link]

-

Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn AL-Haitham Journal For Pure and Applied Science. Available from: [Link]

-

Reactions of Alcohols with Thionyl Chloride. Chemistry LibreTexts. Available from: [Link]

-

Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. Available from: [Link]

-

Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. RSC Advances. Available from: [Link]

-

Reactions of Carboxylic Acids. Chemistry LibreTexts. Available from: [Link]

-

Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Bionium. Available from: [Link]

-

Reactions of Carboxylic Acids. Available from: [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available from: [Link]

-

HAZARD SUMMARY - THIONYL CHLORIDE. NJ.gov. Available from: [Link]

-

esterification of benzoic acid to methyl benzoate. Available from: [Link]

-

Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. AIP Publishing. Available from: [Link]

-

Synthesis, Spectroscopic, and Computational examination of an optically active E-N'-2,3-dimethoxybenzylidene-4-nitrobenzohydrazide Crystal. ResearchGate. Available from: [Link]

-

Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Available from: [Link]

-

Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Available from: [Link]

-

Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). YouTube. Available from: [Link]

-

Organic Mechanism Fischer Esterification 004. YouTube. Available from: [Link]

- Preparation method of 2,3-dimethoxy benzaldehyde. Google Patents.

- Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester. Google Patents.

-

Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. ResearchGate. Available from: [Link]

-

Preparation method of 2,3-dimethoxy benzaldehyde. Patsnap. Available from: [Link]

-

Structural, spectroscopic (IR, Raman, and NMR), quantum chemical, and molecular docking analysis of (E)-2-(2,5-dimethoxybenzylidene)hydrazinecarbothioamide and its dimers. ResearchGate. Available from: [Link]

-

Hydrazine-Containing Heterocycle Cytochalasan Derivatives From Hydrazinolysis of Extracts of a Desert Soil-Derived Fungus Chaetomium madrasense 375. Frontiers. Available from: [Link]

-

Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. PMC - NIH. Available from: [Link]

- A kind of preparation method of methyl hydrazine. Google Patents.

- A kind of preparation method of methyl hydrazine. Google Patents.

- Preparation method of 2,3,4-trimethoxybenzoic acid. Google Patents.

-

New synthesis process for 2,3,4-trimethoxybenzoic acid. ResearchGate. Available from: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. personal.tcu.edu [personal.tcu.edu]

- 7. columbia.edu [columbia.edu]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. westliberty.edu [westliberty.edu]

- 16. bionium.miami.edu [bionium.miami.edu]

- 17. nj.gov [nj.gov]

Spectroscopic Characterization of 2,3-Dimethoxybenzohydrazide: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 2,3-Dimethoxybenzohydrazide, a molecule of interest in medicinal chemistry and materials science. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural confirmation and physicochemical properties of the compound. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the spectroscopic profile of this and related benzohydrazide derivatives.

Molecular Structure and Spectroscopic Overview

This compound belongs to the benzohydrazide class of compounds, characterized by a benzene ring and a hydrazide functional group (-CONHNH₂). The presence of two methoxy groups at the 2 and 3 positions of the benzene ring introduces specific electronic and steric effects that are reflected in its spectroscopic signatures. Spectroscopic analysis is crucial for confirming the successful synthesis and purity of this compound.

Molecular Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural verification.

¹H NMR Spectroscopy

Experimental Protocol:

A sample of this compound is dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃, to a concentration of 5-10 mg/mL. The ¹H NMR spectrum is then acquired on a 400 MHz or higher field spectrometer.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | Singlet | 1H | -NH- |

| ~7.2-7.5 | Multiplet | 3H | Aromatic protons |

| ~4.4 | Singlet (broad) | 2H | -NH₂ |

| ~3.8 | Singlet | 3H | 2-OCH₃ |

| ~3.7 | Singlet | 3H | 3-OCH₃ |

Interpretation and Causality:

The chemical shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing hydrazide moiety.[1][2]

-

-NH- and -NH₂ Protons: The protons of the hydrazide group are expected to appear as distinct signals. The -NH- proton, being adjacent to the carbonyl group, will be deshielded and appear as a singlet at a downfield chemical shift. The -NH₂ protons will also give rise to a singlet, though its position can be variable and the peak may be broad due to quadrupole effects of the nitrogen atoms and potential hydrogen bonding.

-

Aromatic Protons: The three protons on the benzene ring will exhibit a complex multiplet pattern due to their different chemical environments and spin-spin coupling. The exact splitting pattern will depend on the coupling constants between them.

-

Methoxy Protons: The two methoxy groups are in different chemical environments due to their proximity to the hydrazide group and each other. This may result in two distinct singlets, each integrating to three protons. A singlet observed at δ=3.8-3.6 ppm is assigned to methoxy (-OCH3) proton.[1]

¹³C NMR Spectroscopy

Experimental Protocol:

The same sample prepared for ¹H NMR can be used for ¹³C NMR spectroscopy. A standard proton-decoupled ¹³C NMR experiment is performed.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Carbonyl) |

| ~150-155 | C2, C3 (Aromatic, attached to -OCH₃) |

| ~120-130 | Aromatic carbons |

| ~110-120 | Aromatic carbons |

| ~55-60 | -OCH₃ carbons |

Interpretation and Causality:

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.

-

Carbonyl Carbon: The carbonyl carbon of the hydrazide group is highly deshielded and will appear at a characteristic downfield chemical shift. The peaks appeared in the range δ=163-162 ppm is assigned to carbonyl (C=O) group.[1]

-

Aromatic Carbons: The aromatic region will show several signals corresponding to the six carbons of the benzene ring. The carbons bearing the methoxy groups (C2 and C3) will be the most deshielded among the ring carbons due to the electronegativity of the oxygen atoms. The remaining aromatic carbons will appear in the typical aromatic region. Peaks exhibited at δ=150-101 ppm are attributed to aromatic carbons.[1]

-

Methoxy Carbons: The two methoxy carbons will appear as distinct signals in the upfield region of the spectrum. The peaks at δ=55-60 ppm are assigned to carbon atoms of methoxy group.[1]

NMR Workflow Diagram:

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Experimental Protocol:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Strong, Broad | N-H stretching (asymmetric and symmetric) of -NH₂ |

| ~3200 | Medium | N-H stretching of -NH- |

| ~3050 | Medium | Aromatic C-H stretching |

| 2850-2950 | Medium | Aliphatic C-H stretching of -OCH₃ |

| ~1640 | Strong | C=O stretching (Amide I band) |

| ~1600, 1480 | Medium | C=C stretching in the aromatic ring |

| ~1530 | Medium | N-H bending (Amide II band) |

| ~1250, 1050 | Strong | C-O stretching of the methoxy groups |

Interpretation and Causality:

The IR spectrum of this compound will be dominated by the characteristic absorptions of the hydrazide and dimethoxy-substituted benzene moieties.[2][3]

-

N-H Vibrations: The N-H stretching vibrations of the primary amine (-NH₂) and the secondary amide (-NH-) will appear as strong, broad bands in the high-wavenumber region.

-

C=O Stretching: The carbonyl group of the hydrazide will give a strong absorption band, often referred to as the Amide I band.

-

Aromatic and Aliphatic C-H Stretching: The C-H stretching vibrations of the aromatic ring will be observed just above 3000 cm⁻¹, while those of the methoxy groups will appear just below 3000 cm⁻¹.

-

C-O Stretching: The C-O stretching vibrations of the two methoxy groups will result in strong bands in the fingerprint region.

IR Spectroscopy Workflow Diagram:

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Experimental Protocol:

The mass spectrum can be obtained using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

Predicted Mass Spectrometry Data (EI):

| m/z | Relative Intensity | Assignment |

| 196 | Moderate | [M]⁺ (Molecular Ion) |

| 165 | High | [M - NHNH₂]⁺ |

| 135 | High | [C₇H₅O₂]⁺ (Dimethoxybenzoyl cation) |

| 107 | Moderate | [C₇H₇O]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Interpretation and Causality:

Upon electron ionization, this compound will form a molecular ion ([M]⁺) at m/z 196. The fragmentation pattern will be dictated by the weakest bonds and the stability of the resulting fragments.

-

Molecular Ion: The peak corresponding to the molecular weight of the compound (196 g/mol ) should be observable.

-

Key Fragmentations:

-

Cleavage of the N-N bond is a common fragmentation pathway for hydrazides, leading to the loss of the NHNH₂ radical and the formation of a stable dimethoxybenzoyl cation at m/z 165.

-

Subsequent loss of formaldehyde (CH₂O) from the methoxy groups can lead to further fragmentation.

-

Loss of the entire hydrazide group can also occur.

-

Mass Spectrometry Workflow Diagram:

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for the structural characterization of this compound. The predicted data and interpretations presented in this guide serve as a valuable reference for researchers working with this compound, ensuring the integrity and accuracy of their scientific investigations. The detailed protocols and workflow diagrams offer a practical framework for obtaining and analyzing the spectroscopic data.

References

-

Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Retrieved from [Link]

-

AIP Publishing. (n.d.). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of 2,3-dimethoxybenzoic acid (A). Retrieved from [Link]

Sources

The Architectural Blueprint of a Promising Scaffold: A Technical Guide to the Crystal Structure of 2,3-Dimethoxybenzohydrazide Derivatives

Abstract

Hydrazide-hydrazone derivatives are a cornerstone of medicinal chemistry, exhibiting a wide spectrum of pharmacological activities. Within this vast family, 2,3-dimethoxybenzohydrazide derivatives have emerged as a particularly promising scaffold, with applications ranging from antimicrobial to anticancer agents. The precise three-dimensional arrangement of atoms within these molecules, their crystal structure, is paramount in dictating their biological activity. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the crystal structure of this compound derivatives. We will delve into the synthesis, crystallographic analysis, and computational modeling of these compounds, offering field-proven insights into the causal relationships between molecular architecture and function. This document is designed to be a self-validating system, where the described protocols and analyses provide a robust framework for the rational design of novel therapeutics.

Introduction: The Significance of the this compound Scaffold

Benzohydrazide derivatives are a versatile class of organic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The presence of the hydrazone moiety (-CO-NH-N=CH-) is a key pharmacophore that allows these molecules to interact with various biological targets. The 2,3-dimethoxy substitution pattern on the benzohydrazide core offers a unique combination of steric and electronic properties that can be fine-tuned to optimize drug-like characteristics.

The methoxy groups at the 2 and 3 positions of the benzene ring can influence the molecule's conformation, solubility, and ability to form hydrogen bonds, all of which are critical for its interaction with biological macromolecules. Understanding the precise spatial arrangement of these functional groups through single-crystal X-ray diffraction is therefore not merely an academic exercise but a critical step in the structure-based design of new and more effective therapeutic agents. This guide will provide a comprehensive overview of the methodologies and interpretations essential for elucidating and understanding the crystal structure of this important class of compounds.

Synthesis and Crystallization: From Precursors to High-Quality Crystals

The journey to determining a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The general synthetic route to this compound derivatives is a robust and well-established process.

Synthetic Pathway

The synthesis typically proceeds via a two-step reaction. The first step involves the esterification of 2,3-dimethoxybenzoic acid, followed by hydrazinolysis of the resulting ester to yield this compound. This intermediate is then condensed with a variety of substituted aldehydes or ketones to afford the final hydrazone derivatives.

The Methoxy Group: A Subtle Architect of Potency in Benzohydrazide Scaffolds

An In-depth Technical Guide

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Benzohydrazide Core and the Quest for Potency

The benzohydrazide scaffold is a cornerstone in medicinal chemistry, celebrated for its structural simplicity and remarkable therapeutic versatility.[1][2] This privileged structure, characterized by a benzene ring linked to a hydrazide moiety (-CONHNH₂), serves as the foundation for a vast array of derivatives exhibiting potent biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2][3][4] However, the core itself is merely a starting point. The true art and science of drug design lie in the strategic modification of this scaffold to enhance potency, selectivity, and pharmacokinetic profiles.

This guide moves beyond a general overview to focus on a single, yet profoundly influential, substituent: the methoxy group (-OCH₃). We will dissect the nuanced roles this seemingly simple functional group plays in modulating the biological activity of benzohydrazide derivatives. By understanding the underlying physicochemical principles and examining specific structure-activity relationships (SAR), researchers can better rationalize experimental designs and accelerate the development of next-generation therapeutics.

The Physicochemical Influence of the Methoxy Group

The profound impact of the methoxy group stems from a unique combination of electronic, steric, and lipophilic properties. Its role is not monolithic; it is context-dependent, varying with its position and number on the aromatic rings.

-

Electronic Effects : The methoxy group is a powerful electron-donating group through resonance (+R effect) due to the lone pairs on the oxygen atom, while also exerting a moderate electron-withdrawing inductive effect (-I effect). In most positions (notably ortho and para), the resonance effect dominates, increasing electron density in the aromatic ring. This electronic modulation can directly influence how the molecule interacts with biological targets, affecting binding affinity and reaction kinetics.

-

Lipophilicity : The addition of a methoxy group generally increases the lipophilicity of a molecule. This is a critical parameter influencing a drug's ability to cross biological membranes, such as the blood-brain barrier or microbial cell walls, thereby directly impacting its absorption, distribution, and overall bioavailability.

-

Hydrogen Bonding : The oxygen atom of the methoxy group can act as a hydrogen bond acceptor. This capability allows for additional, stabilizing interactions with amino acid residues within the active site of a target protein or enzyme, potentially leading to enhanced binding and inhibitory activity.

-

Steric Influence : The physical size of the methoxy group can impose steric hindrance, influencing the molecule's preferred conformation and its ability to fit within a constrained binding pocket. This can be leveraged to improve selectivity for a specific target over off-targets.

Modulating Antimicrobial Activity

The introduction of methoxy groups has been a consistently successful strategy for enhancing the antimicrobial potency of benzohydrazides. The number and placement of these groups are critical for optimizing activity against various bacterial and fungal strains.

Causality in Experimental Design

Researchers often hypothesize that increasing the electron-donating character and lipophilicity of the benzohydrazide will enhance its ability to disrupt microbial cell membranes or inhibit key metabolic enzymes. This leads to the logical design of derivatives with one or more methoxy groups at various positions.

A compelling example is the derivative (E)-4-methoxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide , which incorporates four methoxy groups across its structure. This compound was found to exhibit significantly greater antibacterial activity against S. aureus and E. coli and antifungal activity against A. niger compared to its analogues with fewer methoxy groups.[5] This suggests a synergistic effect where increased lipophilicity aids cell penetration and the electronic properties of the methoxy groups enhance interaction with the intracellular target.[5]

Furthermore, in the context of tuberculosis research, molecular docking studies have shown that methoxy groups on the phenyl ring can form favorable electrostatic and van der Waals interactions within the active site of Mycobacterium tuberculosis InhA protein, a key enzyme in mycolic acid biosynthesis.[3] This provides a structural basis for the observed antimycobacterial activity.

Quantitative Data: Antimicrobial Activity

The following table summarizes the antimicrobial activity of representative methoxy-substituted benzohydrazides, quantified by the Minimum Inhibitory Concentration (MIC) or zone of inhibition.

| Compound ID | Substitution | Target Organism | Activity (Zone of Inhibition, mm) | Reference |

| T1 | 4-methoxy & 3,4,5-trimethoxy | Staphylococcus aureus | 26 | [5] |

| Escherichia coli | 30 | [5] | ||

| Aspergillus niger | 29 | [5] | ||

| T2 | 4-methoxy & 2-hydroxy-4-methoxy | Staphylococcus aureus | 19 | [5] |

| Escherichia coli | 14 | [5] | ||

| Aspergillus niger | 12 | [5] | ||

| S1 | 4-chloro & 3,4-dimethoxy | E. coli | Moderate Activity | [3] |

| S2 | 4-chloro & 2,5-dimethoxy | E. coli | Moderate Activity | [3] |

Driving Anticancer Potency and Selectivity

In the realm of oncology, the methoxy group has proven to be a pivotal substituent for imparting potent and, crucially, selective anticancer activity to benzohydrazide derivatives.

Causality in Experimental Design

The rationale for incorporating methoxy groups in anticancer drug design often involves targeting specific signaling pathways or enhancing selectivity for cancer cells over normal cells. For instance, dimethoxy derivatives of salicylaldehyde benzoylhydrazone were designed with a methoxy group on both aromatic rings.[6] This design choice was vindicated when the resulting compounds demonstrated potent activity against leukemic cell lines at nanomolar concentrations while showing no toxicity to normal human embryonic kidney (HEK-293) cells, indicating exceptional selectivity.[6]

The position of the methoxy group is paramount. Studies have shown that a methoxy group at the fifth position of salicylaldehyde hydrazones significantly increased cytotoxic activity against the MCF-7 breast cancer cell line.[6] A key mechanism for many of these compounds is the inhibition of critical enzymes in cancer proliferation, such as Epidermal Growth Factor Receptor (EGFR) kinase.[7] Compound H20 , a complex benzohydrazide derivative, showed potent EGFR inhibition (IC₅₀ = 0.08 µM) and corresponding antiproliferative activity against several cancer cell lines.[7]

Quantitative Data: Anticancer Activity (IC₅₀)

| Compound ID | Methoxy Position(s) | Cell Line | IC₅₀ (µM) | Reference |

| H20 | Naphthalene moiety | A549 (Lung) | 0.46 | [7] |

| MCF-7 (Breast) | 0.29 | [7] | ||

| HeLa (Cervical) | 0.15 | [7] | ||

| HepG2 (Liver) | 0.21 | [7] | ||

| 4d | p-methoxycinnamoyl | T47D (Breast) | 200 (0.2 x 10⁶ nM) | [8][9] |

Enhancing Antioxidant and Antiglycation Activities

Methoxy-substituted benzohydrazides are also effective agents for mitigating oxidative stress and glycation, processes implicated in aging and diabetic complications.

The electron-donating nature of the methoxy group can stabilize the radical species formed during the scavenging of free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH), thereby enhancing antioxidant activity.[5] Studies consistently show that the antioxidant capacity of benzohydrazides increases with the number of methoxy groups present in the molecule.[5]

In the context of diabetes, glycation is a non-enzymatic process where reducing sugars damage proteins, leading to Advanced Glycation End-products (AGEs). A series of 4-methoxybenzoylhydrazones demonstrated significant antiglycation activity, with several compounds proving more potent than the standard inhibitor, rutin.[10][11] This activity is crucial for developing drugs to prevent long-term diabetic complications.

Quantitative Data: Antiglycation Activity

| Compound ID | Substitution on Phenyl Ring | Antiglycation IC₅₀ (µM) | Reference |

| 1 | 2,3,4-trihydroxy | 216.52 ± 4.2 | [10][11] |

| 6 | 2,4-dihydroxy | 227.75 ± 0.53 | [10][11] |

| 7 | 3,5-dihydroxy | 242.53 ± 6.1 | [10][11] |

| 11 | 4-hydroxy | 287.79 ± 1.59 | [10][11] |

| Rutin (Std.) | - | 294.46 ± 1.50 | [10][11] |

Structure-Activity Relationship (SAR) Summary

The collective evidence points to a clear SAR where the methoxy group acts as a key tuning element.

Caption: General SAR of methoxy-substituted benzohydrazides.

-

Position Matters : Para and ortho substitutions often have a more pronounced effect on activity due to the direct influence of the resonance effect on the core structure.

-

Multiple Substitutions : Increasing the number of methoxy groups often correlates with increased antimicrobial and antioxidant activity, likely due to enhanced lipophilicity and electron-donating capacity.[5]

-

Synergy with Other Groups : The effect of a methoxy group can be amplified or modulated by the presence of other substituents, such as hydroxyl or halogen groups. For example, in antiglycation activity, the position of a hydroxyl group relative to the methoxy group is a critical determinant of potency.[10]

Experimental Protocols: A Self-Validating System

Trustworthy research relies on robust and reproducible methodologies. The following protocols provide a framework for the synthesis and evaluation of methoxy-substituted benzohydrazides.

Protocol 1: Synthesis of N'-(4-methoxybenzylidene)-4-methoxybenzohydrazide

This two-step protocol is a standard and reliable method for producing benzohydrazide derivatives. The logic is to first create the nucleophilic hydrazide and then condense it with an electrophilic aldehyde.

Caption: Workflow for the synthesis of a methoxy-substituted benzohydrazide.

Step 1: Synthesis of 4-Methoxybenzohydrazide [10][12]

-

Reaction Setup : In a 250 mL round-bottomed flask, combine methyl 4-methoxybenzoate (0.1 mol, 1 eq) and hydrazine hydrate (0.2 mol, 2 eq).

-

Reflux : Add a magnetic stir bar and fit the flask with a reflux condenser. Heat the mixture to reflux using a heating mantle and stir for 4-6 hours.

-

Monitoring : Monitor the reaction's completion using Thin Layer Chromatography (TLC), eluting with a 7:3 ethyl acetate:hexane mixture. The disappearance of the starting ester spot indicates completion.

-

Isolation : Cool the reaction mixture to room temperature. A white solid precipitate should form. Pour the mixture into 100 mL of ice-cold distilled water to facilitate further precipitation.

-